Cas no 1236764-19-4 (4-(2-Cyclopropylethoxy)aniline)
4-(2-Cyclopropylethoxy)aniline Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-cyclopropylethoxy)aniline
- Benzenamine, 4-(2-cyclopropylethoxy)-
- 4-(2-Cyclopropylethoxy)aniline
-
- Inchi: 1S/C11H15NO/c12-10-3-5-11(6-4-10)13-8-7-9-1-2-9/h3-6,9H,1-2,7-8,12H2
- InChI Key: RMQPLRJVKOKFBU-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)N)CCC1CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 148
- XLogP3: 2.7
- Topological Polar Surface Area: 35.2
4-(2-Cyclopropylethoxy)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01085757-1g |
4-(2-Cyclopropylethoxy)aniline |
1236764-19-4 | 95% | 1g |
¥4494.0 | 2023-04-04 | |
| Ambeed | A1085305-1g |
4-(2-Cyclopropylethoxy)aniline |
1236764-19-4 | 95% | 1g |
$655.0 | 2024-04-25 | |
| Enamine | EN300-268029-0.05g |
4-(2-cyclopropylethoxy)aniline |
1236764-19-4 | 95.0% | 0.05g |
$768.0 | 2025-03-20 | |
| Enamine | EN300-268029-0.1g |
4-(2-cyclopropylethoxy)aniline |
1236764-19-4 | 95.0% | 0.1g |
$804.0 | 2025-03-20 | |
| Enamine | EN300-268029-0.25g |
4-(2-cyclopropylethoxy)aniline |
1236764-19-4 | 95.0% | 0.25g |
$840.0 | 2025-03-20 | |
| Enamine | EN300-268029-0.5g |
4-(2-cyclopropylethoxy)aniline |
1236764-19-4 | 95.0% | 0.5g |
$877.0 | 2025-03-20 | |
| Enamine | EN300-268029-1.0g |
4-(2-cyclopropylethoxy)aniline |
1236764-19-4 | 95.0% | 1.0g |
$914.0 | 2025-03-20 | |
| Enamine | EN300-268029-2.5g |
4-(2-cyclopropylethoxy)aniline |
1236764-19-4 | 95.0% | 2.5g |
$1791.0 | 2025-03-20 | |
| Enamine | EN300-268029-5.0g |
4-(2-cyclopropylethoxy)aniline |
1236764-19-4 | 95.0% | 5.0g |
$2650.0 | 2025-03-20 | |
| Enamine | EN300-268029-10.0g |
4-(2-cyclopropylethoxy)aniline |
1236764-19-4 | 95.0% | 10.0g |
$3929.0 | 2025-03-20 |
4-(2-Cyclopropylethoxy)aniline Suppliers
4-(2-Cyclopropylethoxy)aniline Related Literature
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 4-(2-Cyclopropylethoxy)aniline
Recent Advances in the Study of 4-(2-Cyclopropylethoxy)aniline (CAS: 1236764-19-4)
The compound 4-(2-Cyclopropylethoxy)aniline (CAS: 1236764-19-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and therapeutic interventions. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
Recent studies have highlighted the unique structural features of 4-(2-Cyclopropylethoxy)aniline, which make it a promising candidate for the development of novel pharmacophores. The cyclopropylethoxy moiety, in particular, has been shown to enhance the compound's metabolic stability and bioavailability, addressing some of the key challenges in drug design. Researchers have employed advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions, to optimize the yield and purity of this compound.
In vitro and in vivo studies have demonstrated that 4-(2-Cyclopropylethoxy)aniline exhibits significant activity against a range of biological targets. For instance, it has been found to modulate key signaling pathways involved in inflammation and cancer progression. One study reported its efficacy in inhibiting the NF-κB pathway, which plays a critical role in the regulation of immune responses and inflammation. These findings suggest potential applications in the treatment of chronic inflammatory diseases and certain types of cancer.
Further investigations into the pharmacokinetic properties of 4-(2-Cyclopropylethoxy)aniline have revealed favorable absorption and distribution profiles. The compound has shown good penetration into target tissues, with minimal off-target effects. These characteristics make it an attractive candidate for further preclinical and clinical development. However, researchers have also noted the need for additional studies to fully elucidate its safety profile and potential toxicities.
The potential therapeutic applications of 4-(2-Cyclopropylethoxy)aniline extend beyond inflammation and cancer. Preliminary data suggest that it may also have neuroprotective effects, making it a candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. These findings are particularly exciting given the limited treatment options currently available for these conditions.
In conclusion, the compound 4-(2-Cyclopropylethoxy)aniline (CAS: 1236764-19-4) represents a promising area of research in the chemical biology and pharmaceutical fields. Its unique structural features, combined with its broad biological activity, make it a valuable candidate for further investigation. Future studies should focus on optimizing its synthetic routes, expanding its therapeutic applications, and addressing any potential safety concerns. The continued exploration of this compound may lead to the development of novel therapeutics with significant clinical impact.
1236764-19-4 (4-(2-Cyclopropylethoxy)aniline) Related Products
- 4105-89-9(p-Octadecyloxyaniline)
- 946729-84-6(4-(Cyclopentylmethoxy)aniline)
- 102321-36-8(Benzenamine,4-[[5-(4-ethoxyphenoxy)pentyl]oxy]-)
- 76253-34-4(Benzenamine, 4-(2-cyclohexylethoxy)-)
- 110443-23-7(Benzenamine,4-[[5-(4-methoxyphenoxy)pentyl]oxy]-)
- 100055-08-1(1-Pentanol,5-(4-aminophenoxy)-)
- 90076-83-8(Benzenamine,4,4'-[1,11-undecanediylbis(oxy)]bis- (9CI))
- 112418-54-9(Benzenamine,4-[(2S)-2-methylbutoxy]-)
- 5198-05-0(4-(3-methylbutoxy)aniline)
- 10141-51-2(CP-24879 HYDROCHLORIDE)